1-(2-Chloro-5-nitrobenzoyl)-2,6-dimethylpiperidine
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Overview
Description
1-(2-Chloro-5-nitrobenzoyl)-2,6-dimethylpiperidine is an organic compound with the molecular formula C13H15ClN2O3 It is characterized by the presence of a chloro-nitrophenyl group and a dimethylpiperidinyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-nitrobenzoyl)-2,6-dimethylpiperidine typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 2,6-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-nitrobenzoyl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Ammonia or primary amines, thiols, solvents like ethanol or methanol.
Oxidation: m-Chloroperbenzoic acid, dichloromethane.
Major Products Formed
Reduction: (2-Amino-5-chlorophenyl)(2,6-dimethylpiperidin-1-yl)methanone.
Substitution: (2-Substituted-5-nitrophenyl)(2,6-dimethylpiperidin-1-yl)methanone.
Oxidation: this compound N-oxide.
Scientific Research Applications
1-(2-Chloro-5-nitrobenzoyl)-2,6-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-nitrobenzoyl)-2,6-dimethylpiperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and chloro groups may play a role in binding to active sites, while the piperidine ring could influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-nitrophenyl)(pyrrolidin-1-yl)methanone
- (2-Chloro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
- (2-Chloro-5-nitrophenyl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone
Uniqueness
1-(2-Chloro-5-nitrobenzoyl)-2,6-dimethylpiperidine is unique due to the presence of the 2,6-dimethylpiperidinyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-(2,6-dimethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-9-4-3-5-10(2)16(9)14(18)12-8-11(17(19)20)6-7-13(12)15/h6-10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLJQORROKNSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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